Radical Homopolymerization Rate and Gelation Onset: N-Allylmaleimide vs. N-Allylcitraconimide
In AIBN-initiated radical homopolymerization at 60°C, N-allylmaleimide (AMI) polymerized at a substantially higher rate compared to its α-methyl-substituted analog N-allylcitraconimide (ACI) [1]. The absence of steric hindrance from the α-methyl group in AMI facilitates faster propagation, but also accelerates gelation due to crosslinking via the pendant allyl group. Macroscopic gelation occurred at only 5% monomer conversion for AMI, whereas ACI did not gel until 25% conversion under identical conditions [1]. This differential gelation behavior directly impacts processability: AMI provides a narrower window for solution-phase processing before network formation, while ACI offers extended pot-life but at the cost of reduced polymerization rate.
| Evidence Dimension | Homopolymerization gelation onset conversion |
|---|---|
| Target Compound Data | 5% conversion |
| Comparator Or Baseline | N-Allylcitraconimide (ACI): 25% conversion |
| Quantified Difference | Gelation occurs 5× earlier (at 5% vs. 25% conversion) |
| Conditions | Bulk radical homopolymerization with AIBN initiator at 60°C |
Why This Matters
This 5× difference in gelation onset determines whether a monomer is suitable for solution-cast film fabrication (ACI) versus rapid thermoset network formation (AMI), directly influencing procurement decisions based on target processing methodology.
- [1] The Radical Polymerization and Copolymerization of N-Allylmaleimide. Kobunshi Ronbunshu 1990, 47 (1), 79-82. View Source
